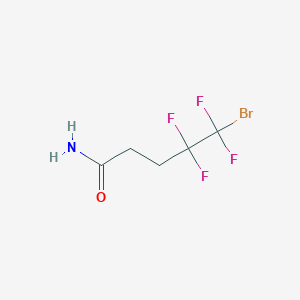

5-Bromo-4,4,5,5-tetrafluoropentanamide

Descripción general

Descripción

5-Bromo-4,4,5,5-tetrafluoropentanamide is a chemical compound that belongs to the class of amides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,4,5,5-tetrafluoropentanamide typically involves the reaction of 5-Bromo-4,4,5,5-tetrafluoropentanoic acid with ammonia or an amine under suitable conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4,4,5,5-tetrafluoropentanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: It can react with organic amines to form corresponding amide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Dehydrating Agents: Such as thionyl chloride for amide formation.

Major Products Formed

The major products formed from these reactions include substituted amides and other derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula for 5-Bromo-4,4,5,5-tetrafluoropentanamide is C₅H₆BrF₄NO, with a molecular weight of 252.005 g/mol. Its unique structure incorporates both bromine and fluorine atoms, which significantly influence its reactivity and utility in synthesis.

Synthesis of Fluorinated Compounds

This compound serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. The presence of multiple fluorine atoms enhances the stability and lipophilicity of the resulting products, making them suitable for pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential use in drug development. The incorporation of fluorinated moieties is known to improve metabolic stability and bioavailability of drug candidates. Research indicates that compounds with similar structures exhibit enhanced efficacy against certain diseases .

Material Science

The unique properties of this compound make it relevant in material science. It can be utilized in the development of advanced materials with specific thermal and chemical resistance properties. Its fluorinated nature contributes to lower surface energy and increased hydrophobicity in coatings and polymers .

Case Study 1: Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of fluorinated derivatives from this compound. These derivatives showed promising results in inhibiting specific enzyme targets associated with cancer proliferation. The findings suggest that further exploration could lead to novel therapeutic agents .

Case Study 2: Polymer Applications

Another research project focused on incorporating this compound into polymer matrices to enhance their performance under extreme conditions. The modified polymers exhibited improved resistance to solvents and thermal degradation compared to their non-fluorinated counterparts .

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Synthesis | Building block for complex fluorinated compounds | Enhanced stability and lipophilicity |

| Medicinal Chemistry | Potential drug development for targeting diseases | Improved bioavailability |

| Material Science | Development of advanced materials with specific properties | Increased hydrophobicity and durability |

Mecanismo De Acción

The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropentanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can lead to various biological effects, depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-4,4,5,5-tetrafluoropentanoic acid: A precursor in the synthesis of 5-Bromo-4,4,5,5-tetrafluoropentanamide.

5-Bromo-4,4,5,5-tetrafluoropentyl benzoate: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Actividad Biológica

5-Bromo-4,4,5,5-tetrafluoropentanamide is a fluorinated compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Chemical Formula : CHBrFO

- Molecular Weight : 225.99 g/mol

- CAS Number : 234443-22-2

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Interaction with Receptors : It may interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Modulation of Gene Expression : The compound could potentially affect the expression of genes related to inflammation and cancer progression.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor Activity | Inhibits tumor growth in vitro | |

| Anti-inflammatory Effects | Reduces cytokine production | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antitumor Activity

A study conducted by Shang et al. (2021) investigated the effects of this compound on non-small cell lung cancer (NSCLC) cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in vitro. The mechanism was linked to the activation of SIRT6, a known tumor suppressor.

Case Study 2: Anti-inflammatory Properties

Research by Fiorentino et al. (2023) explored the anti-inflammatory potential of this compound. In murine models, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- SIRT6 Activation : The compound acts as an allosteric activator of SIRT6, enhancing its deacetylase activity and leading to decreased histone levels in cancer cells .

- Cytotoxicity : In various cancer cell lines, including breast and prostate cancer cells, this compound exhibited dose-dependent cytotoxic effects .

- Potential Side Effects : While the compound shows promise in therapeutic applications, further studies are needed to evaluate its safety profile and potential side effects.

Propiedades

IUPAC Name |

5-bromo-4,4,5,5-tetrafluoropentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF4NO/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUQVHUBCOGAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)Br)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.